molecular formula C19H17ClF3NO7 B1614948 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate CAS No. 72082-45-2

2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate

Cat. No.: B1614948
CAS No.: 72082-45-2
M. Wt: 463.8 g/mol
InChI Key: WIPUALZJNOPFMS-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate is a complex organic compound with a diverse range of potential applications in scientific research and industry. This compound is notable for its unique structural features, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate typically involves multi-step organic reactions. The synthetic route might start with the preparation of intermediate compounds such as 2-chloro-4-(trifluoromethyl)-phenol and 2-nitrophenol, which are then further reacted to form the final product.

Industrial Production Methods: : Industrial production would likely require optimization of reaction conditions to maximize yield and purity. This could involve the use of catalysts, precise temperature control, and purification techniques like chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo a variety of chemical reactions such as:

  • Oxidation: : Conversion to more oxidized forms.

  • Reduction: : Conversion to more reduced forms.

  • Substitution: : Replacement of functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogenating agents, nucleophiles.

Major Products: : The major products formed depend on the specific reactions undertaken but can include more complex or simpler derivatives of the parent compound.

Scientific Research Applications

Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: : Potential use in biochemical assays to study interactions with biological molecules.

Medicine: : Investigated for pharmacological activity, including potential therapeutic effects.

Industry: : Used as an intermediate in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate varies depending on its application. In biological systems, it may interact with specific proteins or enzymes, influencing biochemical pathways. The molecular targets and pathways would include specific binding sites on target proteins, possibly involving hydrogen bonding, van der Waals forces, or covalent bonding, depending on the compound’s exact structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 2-{5-[4-chloro-phenoxy]-2-nitrophenoxy}propanoate

  • 2-Methoxyethyl 2-{5-[2,4-dichloro-phenoxy]-2-nitrophenoxy}propanoate

Uniqueness: : The presence of the trifluoromethyl group in 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate contributes to its unique chemical behavior, influencing its reactivity and interaction with other molecules. This sets it apart from similar compounds, which may not possess the same electronic and steric properties.

Properties

IUPAC Name

2-methoxyethyl 2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO7/c1-11(18(25)29-8-7-28-2)30-17-10-13(4-5-15(17)24(26)27)31-16-6-3-12(9-14(16)20)19(21,22)23/h3-6,9-11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPUALZJNOPFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCOC)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70992807
Record name 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72082-45-2
Record name Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, 2-methoxyethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072082452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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